Reduced Lipophilicity (LogP) vs. 4H-Pyrido[1,2-a]pyrimidin-4-one
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol exhibits a calculated XLogP of -0.5 . In contrast, the structurally related 4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-10-9) possesses a LogP of 0.69 . This represents a >1.1 log unit decrease in lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = -0.5 |
| Comparator Or Baseline | 4H-pyrido[1,2-a]pyrimidin-4-one; LogP = 0.69 |
| Quantified Difference | ΔLogP ≈ -1.19 |
| Conditions | Calculated using XLogP3 algorithm (target) and standard LogP model (comparator) |
Why This Matters
A >1-log unit difference in lipophilicity is pharmacokinetically significant, directly impacting aqueous solubility, membrane permeability, and metabolic stability; this distinction is critical for lead optimization where a more polar, less lipophilic scaffold may be required.
